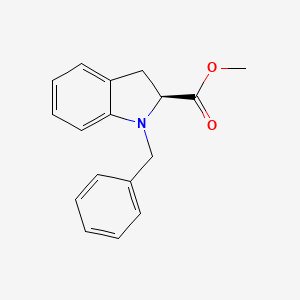

(S)-Methyl 1-benzylindoline-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

313235-19-7 |

|---|---|

Molecular Formula |

C17H17NO2 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

methyl (2S)-1-benzyl-2,3-dihydroindole-2-carboxylate |

InChI |

InChI=1S/C17H17NO2/c1-20-17(19)16-11-14-9-5-6-10-15(14)18(16)12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3/t16-/m0/s1 |

InChI Key |

XWPSRCMHMYPPRE-INIZCTEOSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=CC=CC=C2N1CC3=CC=CC=C3 |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2N1CC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S Methyl 1 Benzylindoline 2 Carboxylate

Asymmetric Synthesis Approaches to the Indoline-2-carboxylate Core

The construction of the chiral indoline-2-carboxylate core is the cornerstone for the synthesis of (S)-Methyl 1-benzylindoline-2-carboxylate. Asymmetric methods are employed to establish the critical stereocenter at the C2 position with high enantioselectivity. These approaches can be broadly categorized into enantioselective cyclization reactions, the use of chiral auxiliaries to direct stereochemistry, and the application of asymmetric catalysis.

Enantioselective Cyclization Reactions Leading to the Indoline (B122111) Moiety

Enantioselective cyclization reactions are powerful tools for directly creating the chiral indoline framework from achiral or prochiral precursors. These methods often utilize chiral catalysts to induce asymmetry during the ring-forming step.

One prominent strategy involves the transition-metal-catalyzed intramolecular cyclization of suitably functionalized anilines. For instance, palladium-catalyzed dearomatization reactions of indoles can form indoline structures with high stereocontrol. researchgate.netresearchgate.net The asymmetric intramolecular Heck reaction of aryl iodides with alkynyl carboxylic acids, catalyzed by a palladium complex with a BINOL-based phosphoramidite (B1245037) ligand, can produce 2,3-disubstituted indolines with excellent enantioselectivities (up to 96% ee) and diastereoselectivities. researchgate.net

Gold catalysts have also emerged as highly effective for stereoselective cyclizations. A gold(I)-catalyzed cascade cyclization of ketone-tethered azido-alkynes has been developed to synthesize spirocyclic indolin-3-ones stereoselectively. acs.org This reaction proceeds through an α-imino gold carbene intermediate, leading to the product as a single stereoisomer. acs.org Similarly, highly diastereoselective gold-catalyzed cyclization of alkyne-tethered indoles has been used to prepare enantiomerically pure tricyclic indolines starting from inexpensive chiral materials like pyroglutamic acid. nih.govrsc.org

Phase-transfer catalysis offers another approach. Cation-directed enantioselective cyclizations of aminopyridine-derived imines, using a chiral N-benzylcinchonidinium chloride catalyst, can produce functionalized azaindolines—bioisosteres of indolines—with high enantiomeric ratios (up to 98:2 er). acs.orgnih.gov The reaction conditions, particularly the choice of base and temperature, are crucial for achieving high selectivity. acs.org

| Method | Catalyst/Reagent | Substrate Type | Key Feature | Enantioselectivity |

| Palladium-Catalyzed Heck Reaction | Pd / BINOL-based ligand | Aryl iodide with alkynyl carboxylic acid | Forms vicinal tertiary and quaternary stereocenters | Up to 96% ee |

| Gold-Catalyzed Cyclization | XPhosAuNTf₂ | Alkyne-tethered indoles | Highly diastereoselective | High (product is diastereopure) |

| Cation-Directed Cyclization | N-benzylcinchonidinium chloride | Aminopyridine-derived imines | Phase-transfer catalysis | Up to 98:2 er |

| Brønsted Acid Catalysis | Chiral Phosphoric Acid | 3H-Indoles | Metal-free transfer hydrogenation | Up to 97% ee |

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a reliable method for asymmetric synthesis. wikipedia.org

In the context of indoline synthesis, a chiral auxiliary can be used to guide the formation of the C2 stereocenter. A classic example is the use of oxazolidinone auxiliaries, famously developed by David A. Evans. youtube.com An N-acyl oxazolidinone can undergo diastereoselective reactions, such as alkylations or aldol (B89426) reactions, to set adjacent stereocenters. youtube.com While not a direct cyclization to an indoline, these auxiliary-controlled reactions can be used to build up a precursor that is then cyclized to form the indoline ring with the desired stereochemistry already in place.

Another relevant approach involves starting with a chiral pool material, such as an amino acid. For example, the asymmetric synthesis of 7-methoxy-d-tryptophan (B1609843) ethyl ester was achieved using a combination of a Larock heteroannulation and a Schollkopf-based chiral auxiliary. nih.gov This demonstrates how an auxiliary can be used in conjunction with other synthetic methods to produce complex, enantiomerically pure indole (B1671886) derivatives that can be precursors to indolines. nih.gov

Asymmetric Catalysis in Indoline Ring Formation and Functionalization

Asymmetric catalysis is a cornerstone of modern organic synthesis, providing access to chiral molecules with high efficiency and selectivity. Both metal-based catalysts and organocatalysts are employed extensively in the synthesis of the indoline core.

Metal Catalysis:

Palladium: Palladium catalysis is versatile for constructing indole and indoline rings. mdpi.combeilstein-journals.org For example, Pd(II)-catalyzed reactions of 2-alkynylanilines can be controlled by the choice of ligand and solvent to selectively produce either methyl 1-benzyl-1H-indole-3-carboxylates or bis(indolyl)methanones. rsc.org Asymmetric dearomatization of indoles using palladium catalysts is another powerful method for creating chiral indoline structures. researchgate.net

Copper: Copper complexes, particularly with chiral bis(oxazoline) ligands, are effective catalysts for asymmetric Friedel-Crafts reactions of indoles with various electrophiles, which is a key step in functionalizing the indole ring en route to more complex structures. nih.govmdpi.com Copper-catalyzed intramolecular alkene aminooxygenation of N-sulfonyl-2-allylanilines has also been used to prepare chiral functionalized indolines. researchgate.net

Gold: As mentioned previously, gold catalysts excel in activating alkynes for cyclization reactions, leading to highly stereoselective formation of complex indoline systems. acs.orgnih.gov

Organocatalysis: Metal-free organocatalysis has gained prominence as a green and robust alternative. Chiral Brønsted acids, such as phosphoric acids (CPAs), are particularly effective. nih.gov CPAs have been used to catalyze the enantioselective Friedel-Crafts alkylation of indoles. nih.gov A significant breakthrough was the first general enantioselective Brønsted acid-catalyzed hydrogenation of 3H-indoles, using a Hantzsch ester as the hydrogen source, to afford optically active indolines with excellent enantioselectivity (up to 97% ee). organic-chemistry.org This method avoids the need for transition metals and high-pressure hydrogen gas. organic-chemistry.org

| Catalyst Type | Catalyst Example | Reaction Type | Product Type | Selectivity |

| Palladium | Pd(OAc)₂ / QuinoxP* | Cacchi Reaction | 2,3-disubstituted indoles | High ee |

| Copper | (CuOTf)₂·benzene (B151609) / Chiral Aziridine-Phosphine | Friedel-Crafts Alkylation | Chiral Indole Adducts | Up to 92% ee |

| Gold | XPhosAuNTf₂ | Diastereoselective Cyclization | Tricyclic Indolines | High dr |

| Organocatalyst | Chiral Phosphoric Acid (CPA) | Transfer Hydrogenation | Optically Active Indolines | Up to 97% ee |

Stereospecific Functionalization and Derivatization Strategies

Once the chiral indoline-2-carboxylate core is established, further functionalization or purification may be necessary. These strategies include diastereoselective transformations to install additional stereocenters and resolution techniques to purify the desired enantiomer.

Diastereoselective Transformations Preceding or Following Ring Closure

Many advanced synthetic routes build complexity by installing multiple stereocenters in a controlled manner. Diastereoselective reactions are crucial for this purpose, where an existing stereocenter on the molecule directs the formation of a new one.

A dearomatizing alkylation/intramolecular aza-Friedel–Crafts cascade reaction has been developed to convert indole-tethered pyrroles into tetracyclic indolines containing a C3 all-carbon quaternary stereocenter. acs.org This reaction proceeds with high cis-diastereoselectivity. acs.org Gold-catalyzed cyclizations are also frequently highly diastereoselective, as seen in the synthesis of tricyclic indolines where an added stereocenter in the precursor induced a change in the pivotal cyclization, yielding an excess of one diastereomer. nih.govrsc.org

Transformations can also occur after the indoline ring is formed. For example, the reduction of an indole diazabicyclo[3.2.2]nonedione derivative, synthesized from L-tryptophan, with a borane-THF complex resulted in a fragmentation of the bicycle and the stereoselective formation of an azepinoindole derivative. nih.gov

Enantiomer Resolution Techniques for Purification of this compound

While asymmetric synthesis aims to produce a single enantiomer directly, classical resolution of a racemic mixture remains a practical and widely used industrial method. This is particularly relevant for the synthesis of (S)-indoline-2-carboxylic acid, a direct precursor to the title compound. researchgate.netresearchgate.net

The most common resolution method involves the formation of diastereomeric salts. A racemic mixture of indoline-2-carboxylic acid is treated with a single enantiomer of a chiral amine, such as (R)-α-methylbenzylamine. This reaction produces a mixture of two diastereomeric salts, (2S, R)-salt and (2R, R)-salt. These diastereomers have different physical properties, such as solubility, allowing one to be selectively crystallized from the solution. mdpi.com

In a typical procedure, the (2S)-enantiomer salt crystallizes preferentially and is isolated by filtration. Subsequent treatment of this purified salt with an acid, like hydrochloric acid, breaks the salt and liberates the enantiomerically pure (S)-indoline-2-carboxylic acid. This acid can then be esterified with methanol (B129727) to yield (S)-Methyl indoline-2-carboxylate, followed by N-benzylation to afford the final target compound. This classical resolution technique can yield the desired enantiomer with very high purity (>99.5% ee). researchgate.net

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of renewable resources, less hazardous chemicals, and energy-efficient reaction conditions, while maximizing atom economy.

A prominent green approach to obtaining the chiral precursor, (S)-Methyl indoline-2-carboxylate, involves enzymatic resolution. This biocatalytic method offers high selectivity and operates under mild conditions, significantly reducing the need for harsh chemicals and protecting groups.

One such method is the enzymatic esterification of (S)-Indoline-2-carboxylic acid. The process utilizes an immobilized enzyme, such as Candida antarctica lipase (B570770) B (CAL-B), to selectively catalyze the esterification of the (S)-enantiomer in the presence of methanol. This leaves the (R)-enantiomer unreacted, which can then be racemized and recycled, further enhancing the sustainability of the process.

The subsequent N-benzylation of the (S)-Methyl indoline-2-carboxylate intermediate is another critical step where green chemistry principles can be effectively applied. Traditional benzylation methods often involve the use of benzyl (B1604629) halides, which are hazardous and produce stoichiometric amounts of salt byproducts, leading to poor atom economy.

In contrast, modern sustainable approaches utilize benzyl alcohol as a "green" benzylating agent. These reactions, often catalyzed by transition metals such as nickel, manganese, or iridium, proceed via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. researchgate.net In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the amine. The "borrowed" hydrogen is then returned, regenerating the catalyst and producing water as the only byproduct. This catalytic cycle boasts high atom economy and avoids the formation of toxic waste streams.

For instance, the use of a manganese-based catalyst for the N-alkylation of amines with alcohols under solvent-free conditions presents a practical and efficient green alternative. organic-chemistry.org Similarly, iridium-catalyzed N-alkylation of indolines using alcohols has been demonstrated in water, an environmentally benign solvent. organic-chemistry.org

The following table provides a comparative overview of different synthetic methodologies for key steps in the production of this compound, highlighting the advantages of green chemistry approaches.

Table 1: Comparison of Synthetic Methodologies

| Synthetic Step | Method | Catalyst/Reagent | Solvent | Temperature | Yield | Key Advantages |

|---|---|---|---|---|---|---|

| Esterification | Enzymatic Esterification | Immobilized Candida antarctica lipase B (CAL-B) | Methanol/Toluene | 30-40°C | ~85% | High enantioselectivity, mild conditions, recyclable enzyme, reduced waste. |

| N-Benzylation | Traditional Benzylation | Benzyl chloride, KOH | Dimethylacetamide | Not specified | Not specified | Established method. |

| N-Benzylation | Green Catalytic Benzylation | Mn catalyst, Benzyl alcohol | Solvent-free | Not specified | High | High atom economy, water as the only byproduct, avoids hazardous reagents. |

| N-Benzylation | Green Catalytic Benzylation | Ir catalyst, Benzyl alcohol | Water | Not specified | Good to Excellent | Use of an environmentally benign solvent, high atom economy. organic-chemistry.org |

The adoption of these sustainable and green methodologies not only minimizes the environmental footprint of synthesizing this compound but also aligns with the growing demand for cleaner and more efficient chemical manufacturing processes in the pharmaceutical industry.

Chemical Transformations and Synthetic Utility of S Methyl 1 Benzylindoline 2 Carboxylate

Stereoselective Modifications at the Indoline (B122111) Nitrogen Atom

The nitrogen atom of the indoline ring is a key site for synthetic modification. While the title compound is already N-benzylated, this group can be viewed as both a functional component and a protecting group, allowing for a range of subsequent transformations.

N-Alkylation and N-Acylation Reactions

The synthesis of (S)-Methyl 1-benzylindoline-2-carboxylate is typically achieved via the N-alkylation of (S)-Methyl indoline-2-carboxylate. This reaction involves the deprotonation of the indoline nitrogen followed by nucleophilic attack on an appropriate benzyl (B1604629) halide. While the direct alkylation of the saturated indoline is common, related N-alkylation of the corresponding indole (B1671886) ester, ethyl indole-2-carboxylate, with benzyl bromide in the presence of a base like potassium hydroxide (B78521) proceeds in excellent yield. mdpi.com Subsequent reduction of the indole double bond would lead to the indoline scaffold.

Once formed, further modification at the nitrogen typically requires removal of the benzyl group (see Section 3.1.2) followed by re-alkylation or acylation. N-acylation of the parent (S)-Methyl indoline-2-carboxylate can be achieved using various acylating agents. For instance, N-acylation of indoles and related heterocycles has been demonstrated using thioesters as a stable acyl source, providing N-acylindoles in moderate to good yields. nih.govrsc.org A similar strategy could be applied to the parent indoline ester.

Table 1: Representative N-Alkylation and N-Acylation Reactions on Indole/Indoline Scaffolds

| Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl indol-2-carboxylate | Benzyl bromide, KOH, Acetone, 20°C, 2h | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent | mdpi.com |

| 3-Methyl-1H-indole | S-Methyl butanethioate, Cs₂CO₃, 1,4-Dioxane, 100°C, 12h | 1-(3-Methyl-1H-indol-1-yl)butan-1-one | 62% | rsc.org |

| Ethyl indole-2-carboxylate | Di-tert-butyl dicarbonate (B1257347) (Boc)₂, TEA, DMAP, THF, rt | Ethyl 1-Boc-indole-2-carboxylate | - | clockss.org |

Introduction and Removal of Protecting Groups

The N-benzyl group is a widely used protecting group for amines due to its general stability. Its removal is a key transformation that unmasks the secondary amine of the indoline ring, allowing for further functionalization. The most common method for N-debenzylation is catalytic hydrogenation. This process typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is highly efficient and clean, often proceeding with high yield while preserving the stereochemistry at the C2 position. nih.gov

Alternative methods for N-debenzylation have been developed for substrates that are sensitive to hydrogenation conditions. One such method employs potassium tert-butoxide in DMSO with an oxygen atmosphere, which can efficiently debenzylate a wide variety of nitrogen heterocycles. researchgate.net Laccase/TEMPO systems have also been explored as an enzymatic method for selective N-debenzylation under mild conditions. rsc.org

Once the benzyl group is removed, the resulting (S)-Methyl indoline-2-carboxylate can be protected with other groups if desired. The tert-butyloxycarbonyl (Boc) group is a common choice, typically introduced using di-tert-butyl dicarbonate (Boc)₂ in the presence of a base like triethylamine (B128534) (TEA). clockss.org

Table 2: Selected Methods for N-Debenzylation

| Substrate Type | Reagents and Conditions | Product Type | Comments | Reference |

|---|---|---|---|---|

| N-Benzylindoline | H₂, Pd(OH)₂/C, EtOH/HCl, 575 psi, rt, 48h | Indoline | Effective for N-Bn deprotection on complex scaffolds. | nih.gov |

| N-Benzylbenzimidazole | KOtBu, DMSO, O₂ (bubbled), rt | Benzimidazole | Rapid and efficient base-promoted debenzylation. | researchgate.net |

| N-Benzyl amines | Laccase (T. versicolor), TEMPO, O₂, pH 5 buffer, 30°C | Primary/Secondary Amine | Enzymatic, mild conditions. | rsc.org |

Functional Group Interconversions at the Carboxylate Moiety

The methyl ester at the C2 position is amenable to a variety of transformations, providing access to other important functional groups such as alcohols, amides, and different esters.

Reduction Reactions to Chiral Alcohols and Amines

The methyl ester of this compound can be reduced to the corresponding primary alcohol, ((S)-1-benzylindolin-2-yl)methanol. This transformation is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF. masterorganicchemistry.comlibretexts.org The reaction proceeds via the formation of an aldehyde intermediate, which is immediately reduced further to the alcohol. masterorganicchemistry.comyoutube.com For substrates like this, the reduction is expected to proceed without epimerization of the adjacent C2 chiral center. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org

Conversion to a chiral amine is not a direct process from the ester. It typically involves a two-step sequence starting with the conversion of the ester to an amide (see Section 3.2.2), followed by the reduction of the amide. LiAlH₄ is also the reagent of choice for reducing amides to amines. masterorganicchemistry.com

Table 3: Typical Conditions for Ester Reduction

| Functional Group | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| Ester | 1. LiAlH₄ 2. H₂O or H₃O⁺ workup | THF or Et₂O | Primary Alcohol | masterorganicchemistry.comlibretexts.org |

| Amide | 1. LiAlH₄ 2. H₂O workup | THF or Et₂O | Amine | masterorganicchemistry.com |

Amidation and Transesterification Processes

Amide derivatives are readily prepared from this compound. One common route involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid using aqueous base (e.g., NaOH or LiOH), followed by a standard amide coupling reaction. clockss.orgnih.gov Coupling agents such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used to activate the carboxylic acid for reaction with a desired amine. nih.govorganic-chemistry.org

Direct conversion of the ester to an amide (aminolysis) is also possible, though it can require harsh conditions or specific catalysts. mdpi.comwikipedia.org Enzyme-catalyzed aminolysis using lipases offers a milder alternative and can proceed with high enantioselectivity. researchgate.net

Transesterification, the conversion of the methyl ester to another ester (e.g., ethyl or benzyl ester), can be achieved using various catalysts. N-Heterocyclic carbenes (NHCs) and metal-based catalysts like Sc(OTf)₃ have been shown to be effective. organic-chemistry.org This reaction allows for the modification of the ester group to suit the requirements of a subsequent synthetic step or to alter the properties of the final molecule.

Stereocontrolled Transformations Involving the Benzyl Group

The benzyl group on the indoline nitrogen is not merely a protecting group but also a handle for stereocontrolled transformations. The most significant of these is its removal under conditions that preserve the existing stereocenter at C2.

As discussed in section 3.1.2, catalytic hydrogenation is the premier method for cleaving the N-benzyl bond. The reaction is performed using a palladium catalyst, often Pearlman's catalyst (Pd(OH)₂/C), under a hydrogen atmosphere. nih.gov This process is highly valued for its clean conversion and, crucially, for its lack of impact on the C2 stereocenter, providing the N-unsubstituted (S)-methyl indoline-2-carboxylate with its stereochemical integrity intact. This deprotected intermediate is a key precursor for the synthesis of a wide array of chiral ligands and pharmaceutical agents, such as the ACE inhibitor Perindopril. wikipedia.org The stereocontrolled removal of the benzyl group is therefore a critical step in the synthetic application of the title compound.

Compound Name Reference Table

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| Boc | tert-butyloxycarbonyl |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |

| DMAP | 4-(Dimethylamino)pyridine |

| DMSO | Dimethyl sulfoxide |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| LiAlH₄ | Lithium aluminum hydride |

| NaBH₄ | Sodium borohydride |

| Pd/C | Palladium on carbon |

| Pd(OH)₂/C | Palladium hydroxide on carbon (Pearlman's catalyst) |

| TEA | Triethylamine |

| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl |

| THF | Tetrahydrofuran |

Ring System Modifications and Skeletal Rearrangements of the Indoline Core

The indoline scaffold, particularly at its C2 and C3 positions, serves as a versatile platform for significant chemical transformations that alter the core ring system. These modifications, including the construction of complex spirocyclic architectures and elegant skeletal rearrangements, are pivotal in the synthesis of novel heterocyclic compounds and natural products. While this compound itself is a specific starting material, broader studies on the indoline and oxindole (B195798) core demonstrate the extensive synthetic possibilities.

Key modifications often involve the C3 position, which can be transformed into a spirocyclic center, linking the indoline nucleus to another ring system. Such transformations are frequently achieved through cycloaddition reactions or multi-component cascade processes. For instance, the synthesis of spiro[indoline-3,3′-indolizine]s has been accomplished with high regio- and stereospecificity through a one-pot, three-component reaction involving a substituted isatin (B1672199) (an oxidized relative of the indoline core), (S)-pipecolic acid, and an electron-deficient alkene. nih.gov This method proceeds via a 1,3-dipolar cycloaddition mechanism.

Similarly, other complex spiro-heterocycles can be constructed. Microwave-assisted one-pot, four-component reactions have been effectively used to synthesize spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] derivatives from hydrazines, 1,3-dicarbonyl compounds, isatin, and malononitrile, often achieving excellent yields in very short reaction times. d-nb.info Organocatalytic cascade reactions also provide a powerful route to chiral spiro-compounds. The asymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives has been developed using a quinidine-derived squaramide catalyst, proceeding through a Knoevenagel/Michael/cyclization sequence to yield products with high enantioselectivity. nih.gov

The following table summarizes representative transformations leading to spiro-indoline systems, illustrating the diversity of achievable structures from indoline-related precursors.

Table 1: Synthesis of Spiro-Indoline Derivatives via Ring Modification

| Starting Materials | Reaction Type | Product Core Structure | Key Features |

|---|---|---|---|

| Isatin, (S)-Pipecolic acid, trans-3-Benzoylacrylic acid | Three-component 1,3-dipolar cycloaddition | Spiro[indoline-3,3′-indolizine] | High regio- and stereospecificity. nih.gov |

| Isatin, Hydrazine derivatives, Malononitrile, 1,3-Dicarbonyl compound | Four-component reaction | Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] | Microwave-assisted; rapid and high-yielding (90-97%). d-nb.info |

| Isatins, Malononitrile, Phthalhydrazide | Three-component cascade reaction | Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] | Organocatalyzed; provides chiral products with high enantiomeric excess (>99% ee). nih.gov |

Beyond the formation of spirocycles, skeletal rearrangements of the indoline framework offer powerful strategies for creating unique substitution patterns. The dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols is a notable example, providing efficient access to challenging 2-substituted and 2,2-disubstituted indolines. nih.gov This srce.hrsrce.hr sigmatropic rearrangement proceeds with excellent yield and high fidelity in transferring chirality from the C3 alcohol to the C2 position, making it a reliable method for producing enantioenriched indolines. nih.gov The utility of this methodology has been showcased in the total synthesis of the marine alkaloid (+)-hinckdentine A. nih.gov

Another significant transformation is the aza-Claisen rearrangement of α-(arylamino)phosphonates, which can be directed to produce different heterocyclic systems. nih.gov This rearrangement initially yields vinyl phosphonates, which can then undergo a 5-exo-trig cyclization to form indoline-2-phosphonates. Subsequent dehydrogenative oxidation can yield the corresponding indole-2-phosphonates, while treatment with a strong base like potassium tert-butoxide can selectively lead to quinoline (B57606) products. nih.gov

These ring modifications and skeletal rearrangements underscore the chemical versatility of the indoline core, enabling the generation of a wide array of complex molecules from relatively simple precursors.

Applications of S Methyl 1 Benzylindoline 2 Carboxylate in Enantioselective Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of (S)-Methyl 1-benzylindoline-2-carboxylate makes it an excellent starting material for the synthesis of more complex, optically pure molecules. Its rigid bicyclic structure provides a predictable framework for introducing new stereocenters with a high degree of control.

Construction of Chiral Heterocyclic Compounds

The indoline (B122111) core of this compound is a common motif in many biologically active natural products and pharmaceutical agents. Chemists can leverage the existing stereocenter to construct other intricate heterocyclic systems. For instance, the ester functionality can be readily transformed into other functional groups, such as amides or alcohols, which can then participate in cyclization reactions to form fused or spirocyclic heterocyclic systems. One notable application is in the synthesis of spiro-oxindoles, a privileged scaffold in medicinal chemistry. While direct examples with the title compound are not extensively documented, the closely related (S)-indoline-2-carboxylic acid derivatives are utilized in cascade reactions to produce complex spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives with excellent enantioselectivity (up to >99% ee) clockss.org.

Assembly of Stereodefined Polycyclic Systems

The construction of polycyclic systems with well-defined stereochemistry is a significant challenge in organic synthesis. This compound can serve as a key fragment in strategies aimed at assembling such complex architectures. The benzyl (B1604629) group on the nitrogen atom can influence the facial selectivity of reactions on the indoline ring system. For example, intramolecular reactions, such as the Pictet-Spengler reaction, can be employed to construct new rings fused to the indoline core wikipedia.orgresearchgate.netnih.govnih.gov. The stereochemistry of the final polycyclic product is often dictated by the absolute configuration of the starting indoline. Although specific examples detailing the use of this compound in the assembly of stereodefined polycyclic systems are not prevalent in the literature, the principles of using similar chiral indoline building blocks are well-established.

Role as a Chiral Auxiliary for Asymmetric Induction

A chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to direct a diastereoselective reaction, after which it is removed. The stereogenic center of this compound can effectively play this role, influencing the stereochemical outcome of reactions at a remote site.

Diastereoselective Reactions Utilizing the Indoline Stereocenter

The chiral environment created by the (S)-configured stereocenter in the indoline ring can direct the approach of reagents to a prochiral center within the same molecule. For example, the enolate derived from the ester group can undergo diastereoselective alkylation or aldol (B89426) reactions. The bulky N-benzyl group can block one face of the enolate, forcing the electrophile to approach from the less hindered side, thus leading to a high degree of diastereoselectivity. While specific data for the title compound is scarce, studies on similar N-acyl oxazolidinone auxiliaries demonstrate the power of this approach in achieving high diastereoselectivity (typically >98:2) in alkylation reactions williams.edu. The resulting products, with newly created stereocenters, can then be liberated from the indoline auxiliary.

Substrate-Controlled Stereoselective Transformations

In substrate-controlled reactions, the inherent chirality of the substrate, in this case, this compound, dictates the stereochemical outcome of a transformation without the need for an external chiral reagent or catalyst. The fixed conformation of the indoline ring and the presence of the N-benzyl group create a distinct steric and electronic environment that can favor the formation of one diastereomer over the other in reactions such as reductions, additions to the carbonyl group, or cycloadditions. For instance, the addition of organometallic reagents to the ester carbonyl, after its conversion to a ketone, can proceed with high diastereoselectivity due to the directing effect of the chiral indoline scaffold. The asymmetric synthesis of 1,2-amino alcohols using (S)-indoline as a chiral auxiliary, which proceeds with extremely high diastereoselectivity (up to >99% de), exemplifies this principle nih.gov.

Precursor for Chiral Ligands and Catalysts in Asymmetric Reactions

The development of new chiral ligands is crucial for advancing the field of asymmetric catalysis. The rigid and stereochemically defined structure of this compound makes it an attractive starting point for the synthesis of novel ligands.

Design and Synthesis of Indoline-Derived Chiral Ligands

The unique structural features of this compound serve as a foundation for the design of novel chiral ligands. The indoline nitrogen and the carboxylate group offer two potential points for modification, allowing for the introduction of various coordinating groups, such as phosphines, amines, or other heteroatoms. The benzyl group on the nitrogen atom provides steric bulk, which can play a crucial role in the stereochemical outcome of a catalyzed reaction.

The synthesis of chiral ligands from this starting material typically involves the chemical transformation of the methyl ester functionality. For instance, reduction of the ester to the corresponding alcohol allows for the introduction of phosphine (B1218219) groups via tosylation followed by nucleophilic substitution with a phosphide. Alternatively, the ester can be converted to an amide, enabling the synthesis of a different class of ligands. The inherent chirality of the starting material is transferred to the resulting ligand, creating a chiral environment around a metal center.

While the parent compound, (S)-indoline-2-carboxylic acid, is more commonly cited in the literature for ligand synthesis, the methyl ester provides a synthetically versatile handle for a range of chemical modifications.

Application in Asymmetric Hydrogenation Reactions

Chiral ligands derived from the this compound framework are anticipated to be effective in asymmetric hydrogenation reactions. In these reactions, a chiral metal complex, typically based on rhodium, ruthenium, or iridium, catalyzes the addition of hydrogen across a double bond, creating one or two new stereocenters. The success of these reactions hinges on the ability of the chiral ligand to effectively differentiate between the two faces of the prochiral substrate.

The steric and electronic properties of ligands synthesized from this compound can be fine-tuned to achieve high enantioselectivity for a variety of substrates, including olefins and ketones. The rigid indoline backbone helps to restrict the conformational flexibility of the ligand-metal complex, leading to a more ordered transition state and, consequently, higher levels of stereocontrol.

Application in Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral ligands play a pivotal role in a multitude of these transformations, including well-known reactions such as the Suzuki-Miyaura, Heck, and aldol reactions. Ligands derived from this compound have the potential to be applied in these and other asymmetric C-C bond forming reactions.

The design of the ligand can be tailored to the specific requirements of the reaction. For example, in palladium-catalyzed cross-coupling reactions, the electron-donating ability and steric bulk of the ligand are critical for both catalytic activity and enantioselectivity. The modular nature of ligands synthesized from this compound allows for the systematic variation of these properties to optimize the reaction outcome.

Synthesis and Evaluation of Novel Derivatives and Analogs of S Methyl 1 Benzylindoline 2 Carboxylate

Structural Modifications for Enhanced Stereoselectivity and Reactivity

The inherent chirality of (S)-methyl 1-benzylindoline-2-carboxylate makes it a crucial starting material for asymmetric synthesis. However, its reactivity and the stereochemical outcome of further modifications can be finely tuned through strategic structural alterations. Key areas of modification include the indoline (B122111) nitrogen, the C3 position of the indoline ring, and the ester functionality.

N-Acylation and Substituent Effects: The reactivity of the indoline nitrogen allows for the introduction of various acyl groups, which can significantly influence the stereoselectivity of subsequent reactions. For instance, N-acylation of 3-substituted indole-2-carboxylates, precursors to indoline systems, followed by catalytic hydrogenation, can lead to either cis- or trans-indoline diastereomers. The choice of the N-acyl group can dictate the facial selectivity of the hydrogenation, thereby controlling the stereochemistry at the C2 and C3 positions. researchgate.net

Functionalization at the C3 Position: The C3 position of the indoline ring is a prime site for introducing chemical diversity. The diastereoselective preparation of cis- or trans-3-substituted indoline-2-carboxylates can be achieved through controlled epimerization in a basic medium. researchgate.net This allows for the synthesis of conformationally constrained amino acids and peptidomimetics. For example, introducing a phenyl or an acetic acid group at the C3 position creates semi-rigid analogs of phenylalanine and glutamic acid, respectively. researchgate.net The nature of the substituent at C3 can also impact the reactivity of the molecule in coupling reactions.

Modification of the Ester Group: The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This modification is often a key step in the synthesis of bioactive compounds. However, the coupling of (S)-indoline-2-carboxylic acid with other amino acids can be challenging due to low reactivity and a propensity to form diketopiperazines. google.com The choice of coupling reagents and reaction conditions is critical to achieving the desired products with high yields and stereochemical fidelity.

Table 1: Effects of Structural Modifications on Stereoselectivity and Reactivity

| Modification Site | Type of Modification | Effect on Stereoselectivity | Effect on Reactivity | Reference |

| Indoline Nitrogen | N-Acylation | Influences facial selectivity of hydrogenation, controlling cis/trans stereochemistry. | Can modulate the nucleophilicity of the nitrogen and the overall electronic properties of the ring system. | researchgate.net |

| C3 Position | Introduction of various substituents (e.g., phenyl, acetic acid) | Allows for the diastereoselective synthesis of cis and trans isomers. | The steric and electronic nature of the substituent affects subsequent coupling reactions. | researchgate.net |

| C2 Ester | Hydrolysis to carboxylic acid and amide formation | The stereocenter at C2 can influence the approach of reagents in subsequent reactions. | The free carboxylic acid can be activated for amide bond formation, but can also lead to side reactions like diketopiperazine formation. | google.com |

Exploration of Bioisosteric and Stereochemical Analogues

The exploration of bioisosteric and stereochemical analogues of this compound is a key strategy in drug discovery to improve pharmacokinetic and pharmacodynamic properties.

Bioisosteric Replacements: Bioisosterism involves the substitution of a functional group with another that has similar physical and chemical properties, leading to similar biological activity. For the indoline-2-carboxylate scaffold, several bioisosteric replacements can be considered.

Carboxylic Acid Bioisosteres: The ester group can be hydrolyzed to a carboxylic acid, which is a common site for bioisosteric replacement. Known bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. drughunter.comnih.gov These replacements can modulate the acidity, lipophilicity, and metabolic stability of the molecule. For instance, replacing a carboxylic acid with a tetrazole ring has been shown to enhance potency in some drug candidates. drughunter.com

Indoline Scaffold Bioisosteres: The indoline ring itself can be replaced with other heterocyclic systems to explore different chemical space and biological activities. For example, benzimidazole, benzotriazole, and indazole scaffolds have been used as bioisosteric replacements for the indole (B1671886) ring system. researchgate.net

Stereochemical Analogues: The synthesis of stereochemical analogues, including diastereomers and enantiomers, is crucial for understanding structure-activity relationships (SAR). The stereochemistry at the C2 and C3 positions of the indoline ring significantly influences the biological activity of these compounds.

The diastereoselective synthesis of 3-substituted indoline-2-carboxylates allows for the preparation of both cis and trans isomers. researchgate.net These diastereomers can exhibit different binding affinities to biological targets due to their distinct three-dimensional arrangements. For example, in a series of substituted 1,2,3,4-tetrahydroisoquinolinones, a related class of compounds, the reaction conditions were found to be critical in determining the cis/trans stereochemistry, with each isomer showing different pharmacological profiles. nih.gov

Table 2: Examples of Potential Bioisosteric and Stereochemical Analogues

| Original Moiety | Bioisosteric/Stereochemical Analogue | Rationale for Exploration | Potential Impact | Reference |

| C2-Methyl Ester | C2-Tetrazole | Mimics the acidic properties of the hydrolyzed carboxylic acid. | May improve metabolic stability and receptor binding. | drughunter.com |

| Indoline Ring | Benzimidazole Scaffold | Similar heterocyclic structure with different electronic properties. | Could alter biological target specificity and pharmacokinetic profile. | researchgate.net |

| (2S, 3S) -Diastereomer | (2S, 3R) -Diastereomer | To investigate the impact of relative stereochemistry on biological activity. | May lead to significant differences in potency and selectivity. | researchgate.net |

Combinatorial Approaches to Derivative Library Generation

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large libraries of related compounds, facilitating the efficient exploration of SAR and the identification of lead compounds. Both solid-phase and solution-phase parallel synthesis methodologies have been applied to generate libraries of indole and indoline derivatives.

Solution-Phase Parallel Synthesis: This approach allows for the synthesis of a diverse range of compounds in a multi-well format. For example, a library of 1,2-dihydroisoquinolines was generated using a Lewis acid and organocatalyst-cocatalyzed multicomponent reaction. A similar strategy could be adapted for the synthesis of a library of this compound derivatives by varying the substituents on the benzyl (B1604629) group, the indoline ring, and by modifying the ester functionality.

Solid-Phase Synthesis: While not as commonly reported for this specific scaffold, solid-phase synthesis offers advantages in terms of purification and automation. The indoline-2-carboxylic acid moiety could be attached to a solid support, followed by a series of reactions to introduce diversity at various positions.

A general approach to generating a library of N-substituted indoline-2-carboxylate derivatives could involve the following steps:

Synthesis of a common indoline-2-carboxylate scaffold.

Parallel N-acylation or N-alkylation with a diverse set of building blocks.

Modification of the C2-ester group, for example, by amidation with a library of amines.

The synthesis of two indole derivative libraries has been described where the products were purified by reversed-phase column chromatography and obtained in multi-milligram quantities, demonstrating the feasibility of generating such libraries.

Table 3: Hypothetical Combinatorial Library Generation Strategy

| Scaffold | Diversity Point 1 (R1) | Diversity Point 2 (R2) | Synthetic Approach |

| (S)-Indoline-2-carboxylate | N-Benzyl Substituents (e.g., substituted phenyls, heteroaryls) | C2-Amide Substituents (e.g., various primary and secondary amines) | Solution-phase parallel synthesis |

| (S)-Indoline-2-carboxylate | C3-Substituents (e.g., alkyl, aryl groups) | N-Acyl Groups | Multi-step synthesis with parallel functionalization |

Mechanistic and Theoretical Investigations of S Methyl 1 Benzylindoline 2 Carboxylate Reactivity

Computational Chemistry Studies on Stereoselectivity and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and rationalizing the reactivity of complex organic molecules. Such studies can elucidate reaction mechanisms, predict stereoselectivity, and analyze the conformational preferences that govern chemical transformations.

Transition state theory is fundamental to understanding reaction kinetics. DFT calculations can be employed to locate and characterize the transition state structures for reactions involving the indoline (B122111) core or its substituents. The energy of these transition states, relative to the ground state reactants, determines the activation energy and, consequently, the reaction rate.

For instance, in reactions involving electrophilic attack on the indole (B1671886) or indoline nucleus, DFT calculations can model the transition states for substitution at different positions. These calculations often reveal why certain positions are favored over others by comparing their activation energies. For example, studies on the acid-catalyzed chlorination of indole have used DFT to calculate the transition state structures and activation energies for attack at various positions on the benzene (B151609) ring, successfully predicting the most favorable reaction pathway. researchgate.net Similarly, in the context of radical additions to indoles, DFT calculations have been used to understand the regioselectivity by comparing the energy barriers for addition at the C2 and C3 positions. researchgate.net

A hypothetical transition state calculation for a reaction at the C3 position of (S)-Methyl 1-benzylindoline-2-carboxylate would involve modeling the approach of the reactant and the breaking and forming of bonds. The calculated free energy of activation (ΔG‡) would provide a quantitative measure of the reaction's feasibility.

Table 1: Hypothetical DFT Energy Profile for a Reaction at C3 of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Electrophile | 0.0 |

| Transition State | Structure corresponding to the highest energy point along the reaction coordinate | +15 to +25 |

| Intermediate | A transient species formed during the reaction | +5 to +10 |

| Products | The final products of the reaction | -10 to -20 |

Note: The values in this table are illustrative and would need to be determined by specific DFT calculations.

The stereochemistry of this compound plays a crucial role in its reactivity. The chiral center at C2 and the bulky N-benzyl group create a specific three-dimensional environment that can direct the approach of incoming reagents.

Conformational analysis using computational methods can identify the most stable conformations of the molecule. This is critical because the molecule will likely react from its lowest energy conformation, or a conformation that is easily accessible. The analysis would involve rotating the key single bonds, such as the N-benzyl bond and the C2-ester bond, and calculating the energy of each resulting conformer. The results would likely show that the bulky benzyl (B1604629) and ester groups adopt positions that minimize steric hindrance. This preferred conformation can shield one face of the molecule, leading to diastereoselective reactions at other positions.

For example, in the hydrogenation of N-acylindole-2-carboxylates, the stereochemical outcome (cis or trans) is influenced by the conformation of the starting material and the conditions of the reaction. clockss.org The N-acyl group's orientation can direct the approach of hydrogen to one face of the indole ring.

Elucidation of Reaction Mechanisms Involving the Indoline Core

The indoline nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The nitrogen atom's lone pair of electrons significantly influences the reactivity of the benzene ring. Furthermore, the nitrogen itself can act as a nucleophile.

The N-benzylation of methyl indoline-2-carboxylate introduces a bulky group that can sterically hinder certain reaction pathways while electronically influencing the indoline ring. The reaction of indole with electrophiles is known to be complex, with potential for reaction at both the nitrogen and the C3 position. The specific outcome often depends on the reaction conditions and the nature of the electrophile. clockss.org

In the case of this compound, the nitrogen is already substituted, directing further electrophilic attack towards the benzene ring or potentially the C3 position if rearomatization is possible under the reaction conditions. The mechanism of such reactions can be investigated through a combination of experimental studies (e.g., kinetic analysis, intermediate trapping) and computational modeling. DFT studies, for instance, can help to distinguish between different possible mechanistic pathways, such as a direct electrophilic attack versus a pathway involving a dearomatized intermediate. acs.org

Spectroscopic Characterization Techniques for Stereochemical Assignment and Purity Assessment

The unambiguous determination of the structure, stereochemistry, and purity of this compound relies on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the connectivity of the molecule. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the local electronic environment and neighboring protons. For instance, the protons of the benzyl group and the indoline core will have characteristic chemical shifts. acs.org The stereochemistry at C2 can be confirmed by specific 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which can show through-space correlations between protons on the stereocenter and other parts of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. acs.org Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies would include the C=O stretch of the ester group and C-H stretches of the aromatic and aliphatic portions. mdpi.com

Circular Dichroism (CD) Spectroscopy: As a chiral molecule, this compound will interact with circularly polarized light. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectrum that is characteristic of the molecule's absolute configuration. This technique is particularly powerful for confirming the enantiomeric purity of the sample.

Table 2: Key Spectroscopic Data for Characterization

| Technique | Expected Observations for this compound | Information Gained |

| ¹H NMR | Distinct signals for aromatic protons, benzyl CH₂, indoline CH₂, methoxy (B1213986) CH₃, and the C2 proton. | Connectivity, diastereotopic protons, and local electronic environment. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the ester carbonyl, aromatic carbons, and aliphatic carbons. | Carbon skeleton and functional groups. |

| HRMS | A molecular ion peak corresponding to the exact mass of C₁₇H₁₇NO₂. | Elemental composition and molecular weight confirmation. |

| IR | Absorption bands around 1740 cm⁻¹ (C=O ester), 3000-3100 cm⁻¹ (aromatic C-H), and 2850-2950 cm⁻¹ (aliphatic C-H). | Presence of key functional groups. |

| CD | A specific Cotton effect (positive or negative) at certain wavelengths. | Confirmation of absolute stereochemistry and enantiomeric purity. |

The combination of these mechanistic investigations and spectroscopic characterization techniques provides a comprehensive understanding of the chemical behavior of this compound.

Future Perspectives and Emerging Research Directions for S Methyl 1 Benzylindoline 2 Carboxylate

The indoline (B122111) scaffold is a privileged structure in organic and medicinal chemistry, found in numerous natural products and synthetic compounds with significant biological activity. capes.gov.brresearchgate.net As a specific chiral derivative, (S)-Methyl 1-benzylindoline-2-carboxylate represents a valuable building block whose future potential is intrinsically linked to broader advances in synthetic chemistry, catalysis, and materials science. Emerging research is poised to refine its synthesis, expand its utility, and uncover new functionalities, driving innovation across multiple scientific disciplines.

Q & A

Q. What are the established synthetic routes for (S)-Methyl 1-benzylindoline-2-carboxylate?

Methodological Answer: The compound is typically synthesized via benzylation of (S)-indoline-2-carboxylic acid derivatives. Key steps include:

- Benzylation : Reaction of (S)-indoline-2-carboxylic acid with benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or toluene.

- Esterification : Subsequent methylation of the carboxylic acid group using methyl iodide or dimethyl sulfate under basic conditions. Purification often involves column chromatography or recrystallization to isolate the enantiomerically pure product .

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

Methodological Answer: Enantiomeric purity is assessed using:

- Chiral HPLC : Employing chiral stationary phases (e.g., amylose or cellulose derivatives) with optimized mobile phases (e.g., hexane/isopropanol).

- Circular Dichroism (CD) : Comparing the CD spectrum with a reference standard to verify the (S)-configuration.

- X-ray Crystallography : Resolving the crystal structure to unambiguously confirm stereochemistry .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the benzyl and indoline moieties.

- NOESY : Confirm spatial proximity of substituents to validate the stereochemistry.

Advanced Research Questions

Q. How can computational methods resolve contradictions in conformational analysis of the indoline ring?

Methodological Answer: Discrepancies between experimental (e.g., X-ray) and computational data can arise due to dynamic puckering. To address this:

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) using DFT-based geometry optimization (e.g., Gaussian or ORCA). Compare with crystallographic data to identify dominant conformers .

- Molecular Dynamics (MD) Simulations : Simulate ring puckering in solution to assess flexibility and solvent effects.

- Cross-Validation : Use software like SHELX for crystallographic refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What strategies optimize reaction conditions to minimize racemization during synthesis?

Methodological Answer: Racemization often occurs under basic or high-temperature conditions. Mitigation approaches include:

- Low-Temperature Reactions : Conduct benzylation at 0–5°C to reduce thermal agitation.

- Mild Bases : Use non-nucleophilic bases (e.g., DBU) instead of strong bases like NaOH.

- Protecting Groups : Temporarily protect the indoline nitrogen with groups like Boc to stabilize the chiral center. Monitor enantiomeric excess (ee) in real-time using inline chiral HPLC .

Q. How are crystallographic data interpreted to distinguish between polymorphs of this compound?

Methodological Answer: Polymorph identification involves:

- Unit Cell Comparison : Analyze lattice parameters (a, b, c, α, β, γ) from multiple crystal datasets.

- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C-H···π, van der Waals) using CrystalExplorer.

- Differential Scanning Calorimetry (DSC) : Detect thermal events (melting points, phase transitions) unique to each polymorph. Refinement in SHELXL with TWIN commands can resolve twinning artifacts .

Q. What statistical approaches validate reproducibility in biological activity assays involving this compound?

Methodological Answer:

- Dose-Response Curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.

- ANOVA : Compare biological replicates (n ≥ 3) to assess significance (p < 0.05).

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points. For enzyme inhibition studies, use Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

- DFT Calculations : Compute chemical shifts using software (e.g., ADF, NMRshiftDB) with solvent correction (e.g., IEF-PCM model for DMSO or CDCl₃).

- Solvent Effects : Re-measure NMR in deuterated solvents matching computational settings.

- Dynamic Effects : Account for conformational averaging using MD simulations if shifts suggest multiple equilibria .

Q. What steps resolve conflicting bioactivity results across different assay platforms?

Methodological Answer:

- Assay Validation : Confirm cell line authenticity (STR profiling) and reagent purity (HPLC).

- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to calibrate sensitivity.

- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular assays for efficacy) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.